1H-BENZO[D]IMIDAZOLE-4-CARBOHYDRAZIDE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-Benzimidazole-4-carbohydrazide is a heterocyclic compound that features a benzimidazole core fused with a carbohydrazide group at the 4-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1H-Benzimidazole-4-carbohydrazide can be synthesized through several methods. One common approach involves the condensation of 1,2-phenylenediamine with formic acid, followed by the reaction with hydrazine hydrate. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization.
Industrial Production Methods: Industrial production of 1H-BENZO[D]IMIDAZOLE-4-CARBOHYDRAZIDE often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully selected to ensure efficient production while minimizing environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions: 1H-Benzimidazole-4-carbohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at the benzimidazole core.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products Formed:
Oxidation: Oxidized derivatives with altered electronic properties.
Reduction: Amine derivatives with potential biological activity.
Substitution: Functionalized benzimidazole derivatives with diverse applications.
Wissenschaftliche Forschungsanwendungen
1H-Benzimidazole-4-carbohydrazide has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing complex heterocyclic compounds.
Biology: Investigated for its antimicrobial, antiviral, and anticancer properties.
Medicine: Potential therapeutic agent for treating various diseases due to its bioactive properties.
Industry: Utilized in the development of advanced materials and catalysts.
Wirkmechanismus
The mechanism of action of 1H-BENZO[D]IMIDAZOLE-4-CARBOHYDRAZIDE involves its interaction with specific molecular targets. The compound can inhibit enzymes, disrupt cellular processes, and interfere with DNA replication. These actions are mediated through binding to active sites, altering protein conformation, and inducing oxidative stress.
Vergleich Mit ähnlichen Verbindungen
- 1H-Benzimidazole-2-carbohydrazide
- 1H-Benzimidazole-5-carbohydrazide
- 1H-Benzimidazole-6-carbohydrazide
Uniqueness: 1H-Benzimidazole-4-carbohydrazide is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This uniqueness can lead to different biological activities and applications compared to its analogs.
Eigenschaften
CAS-Nummer |
433728-74-6 |
---|---|
Molekularformel |
C8H8N4O |
Molekulargewicht |
176.18 g/mol |
IUPAC-Name |
1H-benzimidazole-4-carbohydrazide |
InChI |
InChI=1S/C8H8N4O/c9-12-8(13)5-2-1-3-6-7(5)11-4-10-6/h1-4H,9H2,(H,10,11)(H,12,13) |
InChI-Schlüssel |
XYEIBKRLVDKPCX-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C2C(=C1)NC=N2)C(=O)NN |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.